molecular formula C6H11N3S B1287656 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine CAS No. 13383-44-3

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1287656
CAS RN: 13383-44-3
M. Wt: 157.24 g/mol
InChI Key: QKMOPVJLRQVWKD-UHFFFAOYSA-N
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Description

The compound 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine is a derivative of the thiadiazole family, which is known for its diverse applications in medicinal chemistry and agriculture. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The tert-butyl group attached to the thiadiazole ring is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the condensation of different precursors. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of amines . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine involves the reduction of an imine precursor . Another example is the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which demonstrates the versatility of tert-butyl-containing compounds in forming heterocyclic amines .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring with nitrogen and sulfur atoms. X-ray diffraction studies have revealed the crystal structures of various tert-butyl-substituted thiadiazoles, showing bond lengths and angles that indicate strong interactions within the molecule, such as between the sulfonyl group and the thiadiazole ring . These interactions can affect the overall three-dimensional network structure of the compounds.

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of the tert-butyl group can activate the molecule for the addition of nucleophiles and serve as a chiral directing group. After nucleophilic addition, the tert-butyl group can be readily cleaved by acid treatment . The reactivity of these compounds allows for the synthesis of a wide range of amines and other heterocyclic compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(tert-Butyl)-1,2,4-thiadiazol-5-amine and its derivatives are influenced by the tert-butyl group and the thiadiazole core. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The thiadiazole ring contributes to the molecule's stability and potential for hydrogen bonding, which can be observed in crystal structures through intermolecular hydrogen bonds and other non-covalent interactions . These properties are crucial for the compound's applications in drug design and as an intermediate in organic synthesis.

Scientific Research Applications

Summary of the Application

Tert-butyl is used in the design of high-performance polyimide (PI) films in the microelectronics industry . These films are of great significance in the field of the microelectronics industry .

Methods of Application or Experimental Procedures

A series of novel tert-butyl PI films (denoted as PI-1, PI-2, PI-3, and PI-4) were constructed based on a low-temperature polymerization strategy . This strategy employed tetracarboxylic dianhydride (pyromellitic anhydride, 3,3′,4,4′-biphenyl tetracarboxylic anhydride, 4,4′-diphenyl ether dianhydride, and 3,3′,4,4′-benzophenone tetracarboxylic anhydride) and 4,4′-diamino-3,5-ditert butyl biphenyl ether as monomers .

Summary of the Results or Outcomes

Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . The optimized PI-4 exhibits an excellent comprehensive performance with a high (5) wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90), which outperforms most of the results reported to date .

2. Application in Biopharmaceutical Formulations

Summary of the Application

Tert-butyl alcohol is used for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

Methods of Application or Experimental Procedures

This work investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .

Summary of the Results or Outcomes

Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

3. Application in Plastic Stabilization

Summary of the Application

Tert-butyl compounds are used to stabilize plastics, as they are not driven out by the high temperatures experienced during plastic extrusion and moulding .

Summary of the Results or Outcomes

The use of tert-butyl compounds results in increased product stability during the manufacturing process .

4. Application in Chemical Synthesis

Summary of the Application

Tert-butyl alcohol is used as a chemical intermediate to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively, and tert-butyl hydroperoxide (TBHP) by reaction with hydrogen peroxide .

Summary of the Results or Outcomes

The use of tert-butyl alcohol in these reactions results in the production of MTBE, ETBE, and TBHP .

5. Application in NMR Studies

Summary of the Application

Tert-butyl groups are used as probes for NMR studies of macromolecular complexes . Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or macromolecular complexes .

Summary of the Results or Outcomes

6. Application in Chemical Transformations

Summary of the Application

The tert-butyl group has a unique reactivity pattern that is utilized in various chemical transformations . It is relevant in nature and has implications in biosynthetic and biodegradation pathways .

Summary of the Results or Outcomes

The use of the tert-butyl group in chemical transformations allows for the creation of a variety of valuable pyrazole derivatives .

Safety And Hazards

Without specific information, it’s hard to provide details about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be used in the development of new drugs, as a building block in the synthesis of complex molecules, or in other areas of chemistry.


properties

IUPAC Name

3-tert-butyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMOPVJLRQVWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616980
Record name 3-tert-Butyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butyl)-1,2,4-thiadiazol-5-amine

CAS RN

13383-44-3
Record name 3-tert-Butyl-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-2,5-dihydro-1,2,4-thiadiazol-5-imine
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